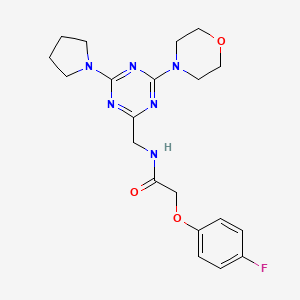![molecular formula C18H13ClN2O3 B2686570 2-{[2-(4-Chlorophenyl)quinolin-4-yl]formamido}acetic acid CAS No. 325720-83-0](/img/structure/B2686570.png)
2-{[2-(4-Chlorophenyl)quinolin-4-yl]formamido}acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-{[2-(4-Chlorophenyl)quinolin-4-yl]formamido}acetic acid” is a chemical substance with the CAS number 325720-83-0 . It has a molecular weight of 340.76 and a molecular formula of C18H13ClN2O3 .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 340.76 and a molecular formula of C18H13ClN2O3 . Other specific physical and chemical properties like boiling point or storage conditions are not provided in the available resources.Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Research on quinoline derivatives, like the synthesis of novel 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones, highlights their utility in multicomponent synthesis strategies. These compounds exhibit significant potential in materials science and organic synthesis due to their unique electronic and structural properties. The use of acetic acid-mediated reactions for generating these compounds indicates the chemical versatility and reactivity of the quinoline core structure, suggesting potential pathways for modifying 2-{[2-(4-Chlorophenyl)quinolin-4-yl]formamido}acetic acid for specific applications (Patel et al., 2022).
Corrosion Inhibition
- A theoretical study on the inhibition efficiencies of quinoxalines as corrosion inhibitors for copper in nitric acid media demonstrates the potential of quinoline derivatives in protecting metals against corrosion. This suggests that structurally similar compounds, including 2-{[2-(4-Chlorophenyl)quinolin-4-yl]formamido}acetic acid, might possess corrosion inhibition properties, which could be valuable in industrial applications and materials science (Zarrouk et al., 2014).
Antiviral Applications
- The multifunctional inhibitory activity of 2-(quinolin-3-yl) acetic acid derivatives against HIV-1 replication highlights the biological significance of quinoline derivatives. These compounds act as allosteric integrase inhibitors, impairing both the integrase-LEDGF interaction and integrase catalytic activities. This points towards the potential antiviral applications of closely related compounds like 2-{[2-(4-Chlorophenyl)quinolin-4-yl]formamido}acetic acid, which could be explored for their efficacy against viral targets (Kessl et al., 2012).
Antimicrobial and Antifungal Activities
- Schiff bases derived from 3-amino-2H-pyrano[2,3-b]quinolin-2-ones, synthesized from 2-chloro-3-formylquinolines, exhibit antifungal activities against strains like Aspergillus niger and Fusarium sp. This suggests that quinoline derivatives, through structural modification and functionalization, can be tailored to exhibit desirable biological activities, including antimicrobial and antifungal properties, potentially extending to compounds such as 2-{[2-(4-Chlorophenyl)quinolin-4-yl]formamido}acetic acid (Rajendran & Karvembu, 2002).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-[[2-(4-chlorophenyl)quinoline-4-carbonyl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O3/c19-12-7-5-11(6-8-12)16-9-14(18(24)20-10-17(22)23)13-3-1-2-4-15(13)21-16/h1-9H,10H2,(H,20,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALEAQVWMOSWFSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)NCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[2-(4-Chlorophenyl)quinolin-4-yl]formamido}acetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethyl-6-oxopyrimidin-1(6H)-yl)acetamide](/img/structure/B2686494.png)
![1-(3-chloro-4-methylphenyl)-8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2686495.png)
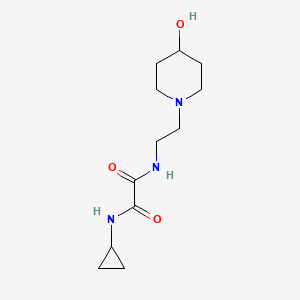
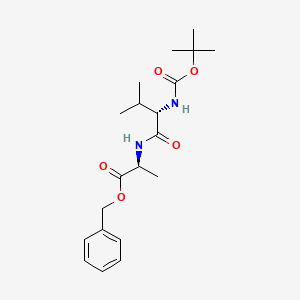
![(4-(3-(benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-5-yl)-1,4-diazepan-1-yl)(thiophen-2-yl)methanone](/img/structure/B2686499.png)
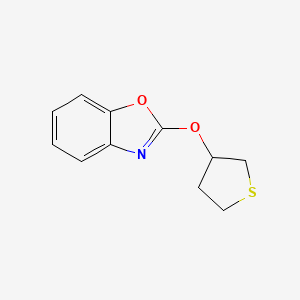
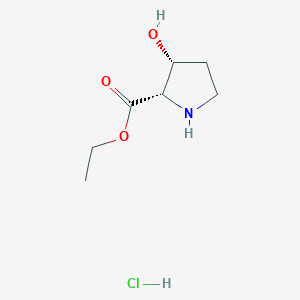
![N-(benzo[d][1,3]dioxol-5-yl)-2-((7-methyl-4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)thio)acetamide](/img/structure/B2686503.png)
![ethyl 2-(2-((4-(4-fluorophenyl)-5-((4-methyl-3-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2686505.png)
![N1-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-N2-(5-chloro-2-cyanophenyl)oxalamide](/img/structure/B2686506.png)

